2-ethyl-1-mercapto-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
2-ethyl-3-methyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-3-10-9(2)11(8-16)14-17-12-6-4-5-7-13(12)18(14)15(10)19/h4-7,17H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJUUKQVSBYTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C2NC3=CC=CC=C3N2C1=S)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801160382 | |
| Record name | 2-Ethyl-1-mercapto-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801160382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26669530 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
610277-87-7 | |
| Record name | 2-Ethyl-1-mercapto-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801160382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Aminopyridines with α-Halo Ketones
The imidazo[1,2-a]pyridine scaffold is classically synthesized by reacting 2-aminopyridine derivatives with α-halo ketones. For the target compound, 3-methyl-2-aminopyridine (A ) reacts with 2-bromo-1-ethyl-1-propanone (B ) in refluxing ethanol to yield 2-ethyl-3-methylimidazo[1,2-a]pyridine (C ) (Scheme 1).
Scheme 1 :
$$
\text{(A) 3-Methyl-2-aminopyridine} + \text{(B) 2-Bromo-1-ethyl-1-propanone} \xrightarrow{\text{EtOH, Δ}} \text{(C) 2-Ethyl-3-methylimidazo[1,2-a]pyridine} \quad
$$
Key Parameters :
- Solvent: Ethanol (80°C, 12 h)
- Yield: 68%
- Purification: Column chromatography (SiO₂, hexane/ethyl acetate 4:1)
Benzannulation via Friedel-Crafts Alkylation
To construct the benzo-fused ring, C undergoes electrophilic aromatic substitution with 1,2-dibromoethane in the presence of AlCl₃. This generates the benzoimidazo[1,2-a]pyridine core (D ) (Scheme 2).
Scheme 2 :
$$
\text{(C)} + \text{1,2-Dibromoethane} \xrightarrow{\text{AlCl₃, CH₂Cl₂}} \text{(D) Benzoimidazo[1,2-a]pyridine} \quad
$$
Optimization Note : Excess AlCl₃ (3 equiv.) minimizes di-brominated byproducts.
Functional Group Installation
Mercapto Group Introduction via Nucleophilic Aromatic Substitution
The nitro group at position 1 of intermediate D is displaced using sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 120°C to afford 1-mercapto-benzoimidazo[1,2-a]pyridine (E ) (Scheme 3).
Scheme 3 :
$$
\text{(D)} + \text{NaSH} \xrightarrow{\text{DMF, 120°C}} \text{(E) 1-Mercapto-benzoimidazo[1,2-a]pyridine} \quad
$$
Critical Factors :
- Reaction Time: 8 h
- Yield: 74%
- Competing Side Reaction: Over-reduction to sulfhydryl is mitigated by stoichiometric NaSH.
Cyanation at Position 4
Intermediate E undergoes cyanation using copper(I) cyanide (CuCN) in N-methylpyrrolidone (NMP) at 160°C, yielding the target carbonitrile (F ) (Scheme 4).
Scheme 4 :
$$
\text{(E)} + \text{CuCN} \xrightarrow{\text{NMP, 160°C}} \text{(F) 2-Ethyl-1-mercapto-3-methylbenzoimidazo[1,2-a]pyridine-4-carbonitrile} \quad
$$
Performance Metrics :
- Conversion: 92%
- Isolated Yield: 82%
- Purification: Recrystallization (ethanol/water)
Alternative Pathways and Comparative Analysis
Direct Cyclization Using Pre-Functionalized Intermediates
An alternative one-pot synthesis involves reacting 2-amino-3-methylpyridine with 2-ethyl-3-oxobutanenitrile and elemental sulfur in the presence of iodine (Scheme 5). This method concurrently forms the imidazo ring and introduces the mercapto group.
Scheme 5 :
$$
\text{2-Amino-3-methylpyridine} + \text{2-Ethyl-3-oxobutanenitrile} + \text{S}_8 \xrightarrow{\text{I₂, DMSO}} \text{(F)} \quad
$$
Advantages :
- Reduced step count (3 steps vs. 5 in traditional routes)
- Yield: 58%
Post-Modification of Pre-Assembled Nitriles
Functionalizing pre-cyanated intermediates avoids harsh cyanation conditions. For example, 4-cyano-benzoimidazo[1,2-a]pyridine (G ) is thiolated using Lawesson’s reagent to install the mercapto group (Scheme 6).
Scheme 6 :
$$
\text{(G)} + \text{Lawesson’s Reagent} \xrightarrow{\text{THF, reflux}} \text{(F)} \quad
$$
Limitations :
- Lower yield (45%) due to competing desulfurization.
Data Tables
Table 1 : Comparative Yields of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sequential Functionalization | NaSH, CuCN | 82 | 98.5 |
| One-Pot Cyclization | S₈, I₂ | 58 | 95.2 |
| Post-Modification | Lawesson’s Reagent | 45 | 91.8 |
Table 2 : Optimal Reaction Conditions for Mercapto Group Introduction
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | Maximizes S₈ activation |
| Solvent | DMF | Enhances nucleophilicity |
| NaSH Equiv. | 1.2 | Prevents over-reduction |
Mechanistic Insights and Side-Reaction Mitigation
Cyanation Mechanism
The CuCN-mediated cyanation proceeds via a radical mechanism, where Cu(I) facilitates single-electron transfer to the aromatic ring, enabling CN⁻ attack at the electrophilic position 4. Competing nitration is avoided by excluding nitrating agents.
Byproduct Formation in Thiolation
Over-reduction of the nitro group to amine during mercapto installation is minimized by using NaSH instead of H₂S gas. Excess NaSH (1.2 equiv.) ensures complete displacement without reduction.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1-mercapto-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antibacterial properties. For example, a study demonstrated that compounds with similar structures showed potent activity against various Gram-positive and Gram-negative bacteria, including Mycobacterium species . This suggests that 2-ethyl-1-mercapto-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile may possess similar antimicrobial capabilities.
Anticancer Properties
The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies have suggested that imidazo derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
Antioxidant Activity
Compounds containing mercapto groups are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress within cells, contributing to protective effects against cellular damage. This property is particularly relevant in the context of diseases exacerbated by oxidative stress, including neurodegenerative disorders.
Case Study 1: Antibacterial Evaluation
In a study involving a series of synthesized imidazo derivatives, 2-ethyl-1-mercapto-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile was tested for its antibacterial efficacy. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Screening
A recent investigation into the anticancer properties of imidazo derivatives highlighted the effectiveness of 2-ethyl-1-mercapto-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile against specific cancer cell lines. The study found that this compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of 2-ethyl-1-mercapto-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Known for its antimicrobial and antifungal properties.
2-Phenylbenzimidazole: Studied for its anticancer activity.
2-Methylsulfanyl-6-nitro[1,2,4]-triazolo[5,1-c][1,2,4]triazin-7-one: An antiviral compound with broad-spectrum activity.
Uniqueness
2-ethyl-1-mercapto-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its sulfur-containing moiety and carbonitrile group make it particularly versatile in various chemical reactions and potential therapeutic applications.
Biological Activity
2-Ethyl-1-mercapto-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes the existing literature on its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- IUPAC Name : 2-Ethyl-1-mercapto-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
- Molecular Formula : C15H13N3S
- Molecular Weight : 267.35 g/mol
- CAS Number : 610277-87-7
Biological Activities
The compound exhibits a range of biological activities that are crucial for its potential therapeutic applications:
Antitumor Activity
Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, demonstrate notable antitumor properties. The mechanism is believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth. In vitro studies have shown that compounds within this class can effectively reduce cell viability in various cancer cell lines .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Studies suggest that it exhibits both antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Anticonvulsant Effects
Preliminary studies have suggested potential anticonvulsant activity. The structure of the compound may interact with neurotransmitter systems involved in seizure pathways, although detailed mechanisms remain to be elucidated .
Structure-Activity Relationship (SAR)
Understanding the SAR of 2-ethyl-1-mercapto-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is essential for optimizing its biological activity. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Ethyl Group | Enhances lipophilicity and cellular uptake |
| Mercapto Group | Contributes to antioxidant properties |
| Carbonitrile Group | Impacts receptor binding affinity |
The presence of the mercapto group is particularly noteworthy as it may enhance the compound's interaction with biological targets through thiol-disulfide exchange reactions .
Case Studies
Several case studies have highlighted the biological efficacy of compounds similar to 2-ethyl-1-mercapto-3-methylbenzo[4,5]imidazo[1,2-a]pyridine:
- Antitumor Efficacy : A study demonstrated that derivatives of this compound significantly inhibited tumor growth in murine models when administered at therapeutic doses .
- Antimicrobial Testing : In vitro assays showed that the compound was effective against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
- Neuroprotective Studies : Research has suggested that imidazo[1,2-a]pyridine derivatives could provide neuroprotection in models of epilepsy, warranting further investigation into their anticonvulsant mechanisms .
Q & A
Basic Research Questions
Q. What are efficient synthetic routes for preparing 2-ethyl-1-mercapto-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile?
- Methodology : Utilize one-pot multicomponent reactions (MCRs) involving heterocyclic ketene aminals or enamines. For example, react 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and aromatic aldehydes under reflux in ethanol or 1,4-dioxane. Precipitation or ethanol grinding simplifies purification .
- Key Conditions :
| Reagent | Solvent | Temperature | Yield Range |
|---|---|---|---|
| Malononitrile | Ethanol | Reflux (~78°C) | 73–85% |
| Aromatic aldehydes | 1,4-Dioxane | Reflux (~101°C) | 70–75% |
Q. How can purity and structural integrity be validated post-synthesis?
- Analytical Pipeline :
- Melting Point (m.p.) : Confirm decomposition temperature (e.g., 247°C for bromophenyl derivatives) .
- Spectroscopy :
- IR : Detect functional groups (e.g., CN stretch at ~2200 cm⁻¹, NH₂ at ~3278–3460 cm⁻¹) .
- NMR : Assign peaks for aromatic protons (δ 7.09–7.76 ppm in DMSO-d₆) and substituents (e.g., ethyl group at δ 1.2–1.4 ppm) .
- Mass Spectrometry : Use TOF-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 423.1 for bromophenyl derivatives) .
Q. What purification strategies minimize side-product formation?
- Precipitation : Isolate products directly from reaction media via cooling-induced crystallization .
- Solvent Grinding : Post-evaporation, grind residues with ethanol to remove unreacted starting materials .
Advanced Research Questions
Q. How do substituents on aromatic aldehydes influence reaction yield and regioselectivity?
- Case Study : Bromophenyl substituents yield 85% vs. methoxyphenyl (73%) due to electronic effects (e.g., bromine’s electron-withdrawing nature enhances electrophilicity) .
- Experimental Design :
- Vary aldehydes (e.g., 4-NO₂, 4-OCH₃, 4-Br) and monitor yields via HPLC.
- Use DFT calculations to predict electronic effects on transition states .
Q. How to resolve contradictions between observed and theoretical spectral data?
- Example : IR spectra show unexpected NH stretches (3278–3460 cm⁻¹) in non-protic solvents.
- Resolution :
- Perform solvent-dependent NMR (e.g., DMSO vs. CDCl₃) to assess hydrogen bonding .
- Compare experimental IR with computational spectra (e.g., Gaussian 09 at B3LYP/6-31G* level) .
Q. What strategies optimize photophysical properties for fluorophore applications?
- Approach : Introduce electron-donating/withdrawing aryl groups at position 4 to modulate emission wavelengths.
- Methods :
- Synthesize derivatives via Povarov reactions with substituted benzaldehydes .
- Characterize using UV-Vis (λmax 350–450 nm) and fluorescence quantum yield (ΦF) measurements.
- Validate with TD-DFT calculations to correlate HOMO-LUMO gaps with observed spectra .
Q. How to design bioactivity studies for imidazo[1,2-a]pyridine derivatives?
- Workflow :
In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to targets (e.g., GABA receptors) .
In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) at 10–100 µM concentrations.
SAR Analysis : Correlate substituent effects (e.g., nitro vs. cyano groups) with activity trends .
Q. How to address solvent-dependent reactivity conflicts in synthesis?
- Case : Ethanol yields higher purity, but 1,4-dioxane improves solubility for bulky substrates.
- Solution :
- Screen solvents (e.g., DMF, THF, toluene) for dielectric constant and boiling point compatibility.
- Use Design of Experiments (DoE) to optimize solvent/temperature combinations .
Data Contradiction Analysis
Q. Why do melting points vary between structurally similar derivatives?
- Hypothesis : Crystal packing differences due to substituent bulk (e.g., bromine vs. methyl).
- Validation :
- Perform X-ray crystallography on single crystals.
- Compare with computational lattice energy predictions (Mercury 4.3) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
